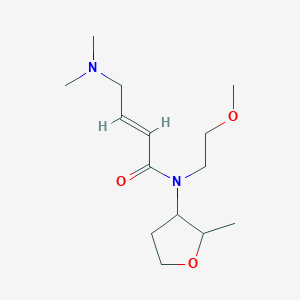
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding triggers the production of interferon, which activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also inhibits the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of interferon and other cytokines that are involved in the immune response. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been found to have low toxicity in animal models, with most side effects being reversible.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has several advantages for lab experiments, including its low toxicity and ability to induce tumor necrosis. However, it can be difficult to work with due to its low solubility in water and other solvents. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also has a short half-life in the body, which can make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. Another area of research is the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Additionally, the development of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide analogs that have improved solubility and longer half-lives in the body could lead to more effective anti-cancer treatments.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide can be synthesized through a multistep process that involves the reaction of 2-methyloxolane-3-carboxylic acid with 2-bromoethanol, followed by the reaction with dimethylamine and but-2-enoyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis through the activation of the immune system and the inhibition of tumor angiogenesis. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12-13(7-10-19-12)16(9-11-18-4)14(17)6-5-8-15(2)3/h5-6,12-13H,7-11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVQULIKCEIJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)N(CCOC)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



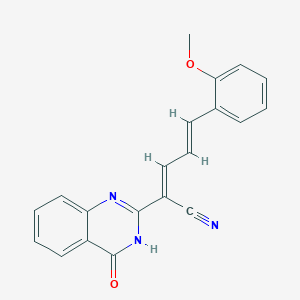
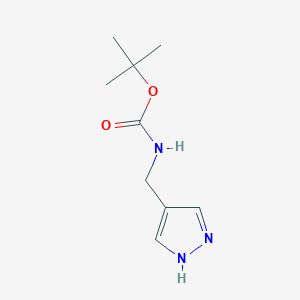
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
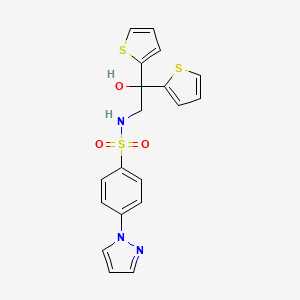
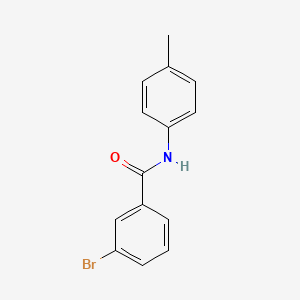


![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

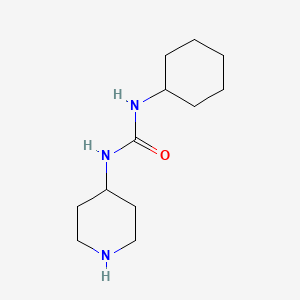

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)